molecular formula C72H145N3O36 B7908983 Azido-PEG36-alcohol

Azido-PEG36-alcohol

Cat. No.: B7908983
M. Wt: 1628.9 g/mol
InChI Key: SCHMRXOEZPHVSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azido-PEG36-alcohol is a polyethylene glycol-based compound that contains an azide group and a terminal hydroxyl group. This compound is widely used in click chemistry due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition reactions. The hydrophilic polyethylene glycol spacer increases its solubility in aqueous media, making it a versatile reagent in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG36-alcohol is synthesized through a multi-step process involving the functionalization of polyethylene glycol with azide and hydroxyl groups. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Azido-PEG36-alcohol primarily undergoes click chemistry reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Azido-PEG36-alcohol has a wide range of applications in scientific research, including:

Mechanism of Action

Azido-PEG36-alcohol exerts its effects through click chemistry reactions. The azide group reacts with alkyne groups to form stable triazole linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation and material synthesis. The polyethylene glycol spacer enhances solubility and biocompatibility, facilitating its use in biological and medical applications .

Comparison with Similar Compounds

Similar Compounds

  • Azido-PEG12-alcohol
  • Azido-PEG24-alcohol
  • Azido-PEG48-alcohol

Uniqueness

Azido-PEG36-alcohol is unique due to its longer polyethylene glycol spacer, which provides increased solubility and flexibility compared to shorter-chain analogs. This makes it particularly useful in applications requiring high solubility and biocompatibility .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H145N3O36/c73-75-74-1-3-77-5-7-79-9-11-81-13-15-83-17-19-85-21-23-87-25-27-89-29-31-91-33-35-93-37-39-95-41-43-97-45-47-99-49-51-101-53-55-103-57-59-105-61-63-107-65-67-109-69-71-111-72-70-110-68-66-108-64-62-106-60-58-104-56-54-102-52-50-100-48-46-98-44-42-96-40-38-94-36-34-92-32-30-90-28-26-88-24-22-86-20-18-84-16-14-82-12-10-80-8-6-78-4-2-76/h76H,1-72H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHMRXOEZPHVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H145N3O36
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1628.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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